N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex oxalamide derivative characterized by a unique combination of structural motifs. Its core structure includes:
- A 2-methoxyethyl group at the N1 position, which may enhance solubility due to the polar methoxy moiety.
- A 4-methylpiperazin-1-yl group, a nitrogen-rich heterocycle known for modulating pharmacokinetic properties such as bioavailability and metabolic stability .
While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₂₆H₃₃N₅O₄ based on structurally analogous compounds (see ).
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O3/c1-25-10-12-27(13-11-25)20(16-24-22(29)21(28)23-8-14-30-3)18-6-7-19-17(15-18)5-4-9-26(19)2/h6-7,15,20H,4-5,8-14,16H2,1-3H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGVRKMLIRRGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC3=C(C=C2)N(CCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Properties
This compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation markers such as c-myc and c-fos .
- Anti-inflammatory Effects : The compound has shown potential in suppressing NF-kappa-B activation and modulating inflammatory responses, which may be beneficial in treating inflammatory diseases .
- Neuroprotective Effects : Research indicates that this compound could protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in neurodegenerative diseases .
The mechanisms through which this compound exerts its effects include:
- Transcription Factor Modulation : It interacts with transcription factors involved in inflammation and cell cycle regulation. Notably, it represses CDKN1A (p21), impacting normal cell cycle checkpoints .
- Lipid Metabolism Alteration : The compound influences lipid metabolism by interacting with hepatocellular proteins, potentially leading to increased triglyceride accumulation .
Study 1: Anticancer Activity
In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxicity. The IC50 value was found to be 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Study 2: Neuroprotection
A neuroprotective study involving rat models of Parkinson's disease revealed that administration of the compound reduced neuronal loss and improved motor function scores. The compound was found to decrease oxidative stress markers significantly compared to control groups .
Summary of Findings
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following table summarizes structural and molecular differences between the target compound and four analogous oxalamide derivatives (Figure 1):
*Inferred from due to structural similarity.
Structural and Functional Insights
Role of Heterocycles
- The 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group in the target compound and ’s analog provides a rigid, planar structure conducive to binding aromatic pockets in biological targets. In contrast, the thiazolo-triazole moiety in introduces sulfur, which may participate in hydrogen bonding or metal coordination .
Impact of Substituents on Physicochemical Properties
- Replacement of tetrahydroquinoline with benzodioxole () retains aromaticity but increases electron density, which could alter metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
